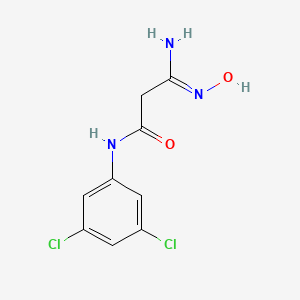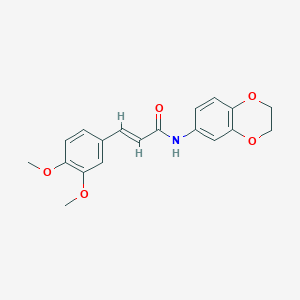![molecular formula C17H15NO4 B5725086 methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate is a chemical compound that belongs to the family of benzamides. It is commonly known as MOPAB and is used in various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to act as a pharmacological tool for studying various biological processes.
作用机制
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate has been shown to act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, MOPAB can reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). MOPAB has been reported to have analgesic effects by reducing pain sensitivity in animal models. It has also been shown to have antipyretic effects by reducing fever in animal models.
实验室实验的优点和局限性
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various storage conditions. However, MOPAB has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its use in vivo.
未来方向
There are several future directions for the research on Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate. One potential direction is to investigate its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its effects on the endocannabinoid system and the immune system. Additionally, future research could focus on developing more efficient synthesis methods for MOPAB and improving its bioavailability for in vivo experiments.
Conclusion:
This compound is a chemical compound with potential therapeutic properties and pharmacological applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties and has been used as a pharmacological tool for studying various biological processes. While MOPAB has several advantages for lab experiments, it also has some limitations, including its poor solubility in water and low bioavailability. Future research could focus on investigating its potential therapeutic effects and improving its bioavailability for in vivo experiments.
合成方法
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate can be synthesized through a multistep process. The first step involves the reaction between 3-phenylpropanoic acid and thionyl chloride to form 3-phenylpropanoyl chloride. In the second step, the 3-phenylpropanoyl chloride is reacted with methyl 2-aminobenzoate to form the desired product, MOPAB.
科学研究应用
Methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate has various scientific research applications. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. MOPAB has been used as a pharmacological tool for studying various biological processes, including the role of the endocannabinoid system in pain modulation and the role of the immune system in inflammation.
属性
IUPAC Name |
methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-17(21)13-9-5-6-10-14(13)18-16(20)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWDBWHCODMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)

![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)

![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B5725041.png)

![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)

![N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5725094.png)

![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)
![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)